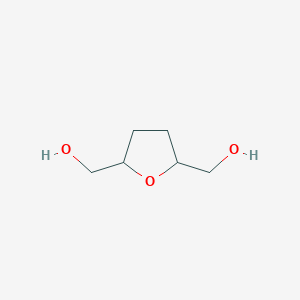

2,5-Bishydroxymethyl Tetrahydrofuran

Descripción

Contextualization within Biomass Valorization and Sustainable Chemistry

The global shift from a fossil-based to a bio-based economy is a central theme of sustainable chemistry. Biomass valorization, the process of converting renewable biomass into valuable products, is at the forefront of this transition. Lignocellulosic biomass, composed of cellulose (B213188), hemicellulose, and lignin, is an abundant and non-food-competing feedstock. researchgate.net Through chemical and biological transformations, carbohydrates derived from this biomass can be converted into platform chemicals. researchgate.net

One of the most prominent of these is 5-hydroxymethylfurfural (B1680220) (HMF), recognized by the US Department of Energy as a key bio-based building block. researchgate.net HMF is produced from the dehydration of C6 sugars like fructose (B13574) and glucose. wikipedia.org The hydrogenation of HMF yields a spectrum of valuable derivatives, including 2,5-bis(hydroxymethyl)furan (BHMF) and, through further reduction of the furan (B31954) ring, 2,5-Bishydroxymethyl Tetrahydrofuran (B95107) (BHMTHF). wikipedia.orgnih.gov The development of efficient catalytic pathways to these molecules is a cornerstone of creating a more sustainable chemical industry, reducing reliance on finite fossil fuels and mitigating environmental impact. researchgate.netnih.gov

Significance as a Platform Chemical and Building Block in Advanced Materials

BHMTHF is a versatile diol whose saturated tetrahydrofuran ring structure imparts flexibility and stability, making it a highly valuable monomer and intermediate. nih.gov Its two primary hydroxyl groups allow it to be readily incorporated into a variety of polymers. It serves as a bio-based alternative to petroleum-derived diols in the synthesis of polyesters, polyurethanes, and polycarbonates. wikipedia.orgacs.org For example, BHMTHF has the potential to replace components like terephthalic acid in widely used polyesters such as polyethylene (B3416737) terephthalate (B1205515) (PET) and polybutylene terephthalate (PBT). rsc.org The incorporation of the BHMTHF cyclic structure into polymer backbones has been shown to significantly improve properties like the glass transition temperature (Tg) and thermal stability. google.com Beyond polymers, BHMTHF is a precursor for fine chemicals, including plasticizers, resins, surfactants, and is used in pharmaceutical applications. rsc.org

Evolution of Research Trajectories for Tetrahydrofuran Derivatives

Research into tetrahydrofuran (THF) and its derivatives has evolved significantly, driven by their wide-ranging applications and the increasing emphasis on sustainability. mdpi.com Initially, much of the focus was on THF itself as an industrial solvent and a monomer for polytetramethylene ether glycol (PTMEG), a key component in spandex fibers. mdpi.com However, growing environmental concerns have spurred research into greener alternatives and bio-based production routes. calstate.edu The tetrahydrofuran motif is also prevalent in a variety of complex marine natural products with interesting biological activities, stimulating the development of new synthetic methodologies. researchgate.net In recent years, the trajectory has shifted towards leveraging biomass-derived furanics, like HMF, to produce functionalized THF derivatives. BHMTHF is a prime example of this evolution, representing a move from simple, bulk chemical applications to the creation of performance-advantaged, bio-based materials and specialty chemicals. google.comncsu.edu

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

[5-(hydroxymethyl)oxolan-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c7-3-5-1-2-6(4-8)9-5/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCZZQSFWHFBKMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870446 | |

| Record name | 2,5-Tetrahydrofurandimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104-80-3 | |

| Record name | 2,5-Bis[hydroxymethyl]tetrahydrofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Tetrahydrofurandimethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THF glycol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40741 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Tetrahydrofurandimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-anhydro-3,4-dideoxyhexitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.945 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,5 Bishydroxymethyl Tetrahydrofuran

Catalytic Hydrogenation of 5-Hydroxymethylfurfural (B1680220)

The primary route to 2,5-Bishydroxymethyl tetrahydrofuran (B95107) involves the hydrogenation of 5-hydroxymethylfurfural (HMF). wikipedia.org This transformation requires the reduction of both the aldehyde group and the furan (B31954) ring of HMF. The choice of catalyst and reaction conditions plays a crucial role in determining the selectivity towards BHMTHF over other potential products like 2,5-bis(hydroxymethyl)furan (BHMF), where only the aldehyde group is reduced. chemicals.gov.in

Heterogeneous Catalysis Approaches

Heterogeneous catalysts are widely favored for the hydrogenation of HMF due to their ease of separation from the reaction mixture and potential for recyclability. These catalysts typically consist of metal nanoparticles dispersed on a solid support. The nature of the metal, the support material, and the interaction between them significantly influence the catalyst's activity, selectivity, and stability.

Noble metals, particularly ruthenium (Ru), platinum (Pt), and palladium (Pd), have demonstrated high activity in the hydrogenation of HMF. researchgate.netmdpi.com

Ruthenium (Ru): Ruthenium-based catalysts are among the most effective for the complete hydrogenation of HMF to BHMTHF. ncsu.eduelsevierpure.com For instance, a Ru/C catalyst has been successfully used to produce BHMTHF with high yields by carefully tuning reaction conditions. researchgate.net The hydrogenation proceeds via the intermediate 2,5-bis(hydroxymethyl)furan (BHMF), and further reduction of the furan ring yields the desired BHMTHF. chemicals.gov.in

Platinum (Pt): Platinum catalysts are also active in the hydrogenation of the furan ring. wikipedia.org However, controlling the selectivity can be challenging, as over-hydrogenation or side reactions may occur.

Palladium (Pd): Palladium-based catalysts are generally more selective towards the hydrogenation of the aldehyde group to form BHMF. mdpi.com Achieving complete hydrogenation to BHMTHF often requires more forcing conditions or the use of bimetallic systems. elsevierpure.com

Interactive Table 1: Performance of Noble Metal Catalysts in BHMTHF Synthesis

| Catalyst | Support | Temperature (°C) | Pressure (bar H₂) | HMF Conversion (%) | BHMTHF Yield (%) | Reference |

| Ru/C | Carbon | 120 | 80 | >99 | 93 | researchgate.net |

| Ru/MnCo₂O₄ | Manganese Cobalt Oxide | 120 | 50 | 100 | 95 | elsevierpure.com |

| Pt/C | Carbon | 100 | 50 | 100 | - | wikipedia.org |

| Pd/SiO₂ | Silicon Dioxide | - | - | - | - | ncsu.edu |

Data may not be fully comprehensive and represents selected findings.

The high cost and limited availability of noble metals have driven research into the development of more economical non-noble metal catalysts. Nickel (Ni), cobalt (Co), and copper (Cu) have emerged as promising alternatives. mdpi.com

Nickel (Ni): Nickel catalysts, such as Raney® Ni, have been investigated for the hydrogenation of HMF. researchgate.net They can facilitate the total hydrogenation to BHMTHF, although they may require higher temperatures and pressures compared to noble metal catalysts. elsevierpure.com

Cobalt (Co): Cobalt-based catalysts have also been employed, often in bimetallic systems to enhance performance. nih.gov For example, a Ru/Co₃O₄ catalyst has been used in the catalytic transfer hydrogenation of HMF, a process that uses a hydrogen donor like isopropanol (B130326) instead of molecular hydrogen. semanticscholar.org

Copper (Cu): Copper catalysts, such as copper chromite, have been used for HMF reduction. wikipedia.org A Cu/SiO₂ catalyst, synthesized via a solid-phase grinding technique, demonstrated high conversion of HMF and a significant yield of BHMF, a precursor to BHMTHF. colab.ws

Interactive Table 2: Performance of Non-Noble Metal Catalysts in BHMTHF Synthesis

| Catalyst | Support | Temperature (°C) | Pressure (MPa H₂) | HMF Conversion (%) | BHMF Yield (%) | Reference |

| Ni-Ga | - | - | - | - | 98.4 (BHF) | rsc.org |

| Ru/Co₃O₄ | Cobalt Oxide | 190 | - | 100 | 82 (BHMF) | semanticscholar.org |

| Cu/SiO₂ | Silicon Dioxide | 140 | 0.5 | 99.0 | 94.7 | colab.ws |

| RANEY® Ni | - | - | - | - | - | researchgate.net |

Note: Some data points refer to the intermediate product BHMF (BHF).

Bimetallic catalysts, which combine two different metals, often exhibit superior performance compared to their monometallic counterparts due to synergistic effects. nih.gov These effects can include enhanced activity, improved selectivity, and greater stability.

Several bimetallic systems have been explored for the hydrogenation of HMF to BHMTHF:

Ni-Pd/SiO₂: This combination has been shown to be effective for the total hydrogenation of HMF. elsevierpure.com

Pd-Ir/SiO₂: Another effective bimetallic catalyst for producing BHMTHF. elsevierpure.com

Rh-Ir-ReOx/SiO₂: This trimetallic system has also demonstrated good yields of BHMTHF. elsevierpure.com

Ru-Co/AC: Bimetallic Ru-Co catalysts supported on activated carbon have been developed for the hydrogenolysis of HMF. nih.gov

Pt-Co/MWCNTs: Platinum-cobalt bimetallic particles supported on multi-walled carbon nanotubes have shown high yields in the hydrogenolysis of HMF under mild conditions. anl.gov

PdNi/SBA-15: Palladium-nickel nanoalloy catalysts supported on SBA-15 have been reported to be highly selective and stable for the deep hydrogenation of HMF to BHMTHF. researchgate.netresearchgate.net

The formation of alloys in these bimetallic systems can lead to electronic modifications and geometric arrangements that favor the desired reaction pathway, suppressing side reactions and leading to higher yields of BHMTHF. researchgate.net

Commonly used support materials include:

Carbon (C): Activated carbon is a widely used support due to its high surface area and chemical inertness. Ru/C is a classic example of an effective catalyst for HMF hydrogenation. chemicals.gov.inresearchgate.net

Metal Oxides: Various metal oxides such as silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), and mixed metal oxides like MnCo₂O₄ have been used as supports. elsevierpure.comelsevierpure.comgoogle.com For instance, a Ru/MnCo₂O₄ catalyst was found to be highly active and selective for the tunable synthesis of BHMF or BHMTHF. elsevierpure.com

Mesoporous Materials: Materials like SBA-15, with their high surface area and ordered pore structure, can provide excellent platforms for dispersing metal nanoparticles, as seen in the PdNi/SBA-15 system. researchgate.netresearchgate.net

The properties of the support, such as its acidity or basicity, can also influence the reaction. For example, the introduction of BaO to a Zr-based catalyst on SBA-15 was shown to suppress etherification side reactions by neutralizing Brønsted acid sites. rsc.org

For industrial applications, the recyclability and stability of the catalyst are of paramount importance. Several studies have focused on evaluating the long-term performance of their catalytic systems.

A Ru/MnCo₂O₄ catalyst demonstrated the ability to be reused for several consecutive cycles while retaining most of its initial activity. elsevierpure.com

A hafnium-based metal-organic coordination polymer (Hf-DTMP) used for catalytic transfer hydrogenation could be easily recovered and reused for at least five cycles without a significant drop in catalytic activity. rsc.org

The ZrBa-SBA catalyst also showed robustness, being usable for at least five consecutive runs without significant loss of activity. rsc.org

Similarly, the Pd₂Ni₁/SBA-15 catalyst maintained excellent stability even after five recycling runs. researchgate.net

Gold nanoparticle catalysts supported on hydrotalcite used for the oxidation of THFDM (a derivative of BHMTHF) also showed good recyclability. acs.org

These investigations into catalyst reusability are crucial for developing economically viable and sustainable processes for the production of BHMTHF.

Homogeneous Catalysis Considerations in 2,5-Bishydroxymethyl Tetrahydrofuran Formation

While heterogeneous catalysts are more commonly reported for the full saturation of the furan ring to yield BHMTHF, research into homogeneous catalysis offers insights into the fundamental steps of furan reduction. Homogeneous catalysts, such as well-defined ruthenium and iridium pincer complexes, have demonstrated high efficiency and selectivity in the hydrogenation of furanic aldehydes to their corresponding alcohols under mild conditions. rsc.org For instance, ruthenium complexes with tetradentate ligands have been used for the successful hydrogenation of furanoate esters with high selectivity, avoiding the reduction of the furan ring itself. bohrium.comresearchgate.net

The challenge in homogeneous catalysis for BHMTHF synthesis lies in achieving the second hydrogenation step—the saturation of the furan ring—without leading to undesired side reactions like ring-opening. Some homogeneous systems, like certain Ru(II) and Ir(III) complexes, have been shown to catalyze the hydrogenation and subsequent hydrolytic ring-opening of furanics, which would divert the reaction from BHMTHF formation. mdpi.com The development of homogeneous catalysts that can selectively hydrogenate the furan ring in substrates like BHMF remains a less explored area compared to the extensive work on heterogeneous systems. The primary difficulty is maintaining catalyst stability and activity under the more forcing conditions often required for furan ring saturation. mdpi.com

Reaction Condition Optimization for this compound Yield and Selectivity

The selective synthesis of BHMTHF over its partially hydrogenated precursor, BHMF, or other byproducts is a significant challenge that can be addressed by carefully tuning reaction conditions.

Temperature and hydrogen pressure are critical parameters for controlling the hydrogenation of HMF. Generally, milder conditions favor the formation of the intermediate BHMF, while more forcing conditions are required to hydrogenate the furan ring to yield BHMTHF. nih.gov For example, using a Pt/MCM-41 catalyst, high selectivity for BHMF (98.9%) can be achieved at a low temperature of 35°C and 0.8 MPa of H₂ pressure. rsc.org

To achieve high yields of BHMTHF, higher temperatures and pressures are typically necessary. A study using a nickel and zirconium catalyst system specified a temperature of 200°C and a pressure of 1500 psig (103.4 bar) to achieve complete conversion of HMF to BHMTHF. google.com However, excessively high temperatures can promote undesired side reactions. For instance, with a Cu₂₀-Ru₂-PMO catalyst, increasing the temperature to 220°C led to deep hydrogenation products like 2,5-dimethyltetrahydrofuran (B89747) (DMTHF). ncsu.edu Similarly, when using a Ru/Co₃O₄ catalyst in a catalytic transfer hydrogenation system, increasing the temperature from 170°C to 210°C decreased the yield of the furanic intermediate BHMF due to its further conversion to other products. mdpi.com This indicates a delicate balance is required; the conditions must be strong enough to saturate the furan ring but controlled enough to prevent over-hydrogenation or ring-opening.

The choice of solvent significantly impacts catalyst performance and product distribution. Aqueous media are often preferred from a green chemistry perspective. The hydrogenation of HMF has been effectively conducted in neutral aqueous solutions, where the amount of water plays a crucial role in conversion and selectivity. researchgate.netrsc.org However, for the complete hydrogenation to BHMTHF, organic solvents are frequently employed.

Methanol and ethanol (B145695) are common choices. For example, a 92% yield of BHMTHF was achieved from its furanic precursor using a cationic ruthenium zeolite catalyst in methanol. google.com In another instance, complete conversion of HMF to BHMTHF was observed in ethanol using a G-69B catalyst. google.com The solvent can also influence side reactions; studies on BHMF synthesis have shown that solvents like THF, while effective, are less desirable due to safety and environmental concerns. ncsu.edu The use of different n-alcohols as solvents with a Ru(OH)x/ZrO₂ catalyst has also been explored, demonstrating the versatility of solvent choice in these systems. researchgate.net The interaction between the solvent and the catalyst support can affect selectivity, and water has been shown to promote furan ring opening and rearrangement processes as side reactions in some systems. researchgate.net

Selectivity between the intermediate 2,5-Bis(hydroxymethyl)furan (BHMF) and the final product this compound (BHMTHF) is a key aspect of synthesis optimization. This control is typically achieved by modifying the catalyst or the reaction environment.

One effective strategy is the use of tunable catalysts. For example, a Ru/MnCo₂O₄ catalyst was found to be highly effective for producing either BHMF or BHMTHF with high selectivity simply by tuning the reaction conditions. google.com Similarly, catalyst systems based on Ni-Ga intermetallics have been shown to suppress the hydrogenation of the furan ring by disrupting the contiguous Ni sites required for its adsorption, thus favoring the formation of BHMF. rsc.org

The pH of the reaction medium is another powerful tool for controlling selectivity. Using a Ru/MgO-ZrO₂ catalyst, it was demonstrated that the selectivity towards BHMF and BHMTHF could be directly controlled by altering the pH. ncsu.edu Specifically, increasing the pH favored higher selectivity for BHMF while decreasing the selectivity for BHMTHF. ncsu.edu This suggests that basic conditions may inhibit the hydrogenation of the furan ring, providing a straightforward method to isolate the furanic diol intermediate when desired. The reaction pathway generally proceeds via the initial reduction of the aldehyde group in HMF to form BHMF, followed by the saturation of the furan ring's double bonds to yield BHMTHF. researchgate.net

One-Pot Cascade Conversions from Carbohydrate Feedstocks to this compound

The synthesis of BHMTHF directly from biomass-derived carbohydrates like fructose (B13574) and glucose in a "one-pot" process represents a significant advancement in creating efficient and sustainable chemical pathways. nih.gov This approach combines multiple reaction steps—such as carbohydrate dehydration to HMF, and the subsequent two-step hydrogenation to BHMTHF—into a single process without isolating intermediates. nih.gov

These cascade reactions require multifunctional catalyst systems capable of performing both acid-catalyzed dehydration and metal-catalyzed hydrogenation. Researchers have developed cooperative catalysts that can convert carbohydrates directly into BHMTHF. google.com For example, systems combining an acid catalyst for HMF production with a hydrogenation catalyst like Ru/C have been investigated. researchgate.net While many one-pot systems reported in the literature stop at the BHMF stage, the principles are directly applicable to BHMTHF production by using more robust hydrogenation catalysts and adjusting conditions to drive the reaction to completion. nih.gov The main challenge in these one-pot syntheses is the mutual incompatibility of reaction conditions and the deactivation of catalysts, as the dehydration step often requires acidic conditions and high temperatures which can be detrimental to the hydrogenation catalyst. google.com

Green Chemistry Principles in this compound Synthesis

The production of BHMTHF is intrinsically linked to several principles of green chemistry. The most prominent is the use of renewable feedstocks. BHMTHF is derived from HMF, a platform chemical produced from the dehydration of C6 sugars (fructose and glucose) found in lignocellulosic biomass. nih.govresearchgate.net This positions BHMTHF as a bio-based alternative to petroleum-derived chemicals, contributing to a more sustainable chemical industry. repec.orgmdpi.com

The development of catalytic processes aligns with the principle of catalysis, which favors the use of small quantities of catalysts over stoichiometric reagents. nih.gov Efforts to use earth-abundant metals like nickel and cobalt instead of precious metals like platinum and ruthenium also contribute to this goal. rsc.orgresearchgate.net Furthermore, the pursuit of one-pot cascade reactions from raw carbohydrates to the final product enhances process efficiency by reducing separation steps, minimizing solvent use, and saving energy, which are all core tenets of green chemistry. nih.gov The use of environmentally benign solvents like water and alcohols, and the development of catalysts that are recyclable and stable, further enhance the green credentials of BHMTHF synthesis. rsc.orgskpharmteco.com

Development of Environmentally Benign Synthetic Routes

The pursuit of sustainable chemical production has driven the development of environmentally benign synthetic routes to this compound. These efforts are largely centered on two main approaches: chemocatalysis and biocatalysis, with a focus on utilizing renewable feedstocks and employing reaction conditions that minimize environmental impact.

The catalytic hydrogenation of 2,5-Bis(hydroxymethyl)furan (BHMF), which is derived from the dehydration of sugars, is a prominent pathway to BHMTHF. nih.govnih.gov Various catalytic systems have been explored to enhance the efficiency and selectivity of this transformation. For instance, the use of a Ru/C catalyst in an aqueous phase has been investigated for the hydrogenation of 5-hydroxymethylfurfural (HMF) to BHMF, which can be further hydrogenated to BHMTHF. researchgate.netchemicals.gov.in Kinetic studies of this reaction have been conducted over a range of temperatures and pressures to optimize the process. researchgate.netchemicals.gov.in

Catalytic transfer hydrogenation (CTH) presents an alternative to using high-pressure hydrogen gas. mdpi.comncsu.edursc.org This method utilizes a hydrogen donor, such as isopropanol, in the presence of a suitable catalyst. mdpi.comncsu.edu For example, a Ru/Co₃O₄ catalyst has been shown to be effective for the CTH of HMF to BHMF, with isopropanol serving as the hydrogen source. mdpi.com Another study demonstrated the use of a hafnium-based metal-organic coordination polymer as a catalyst for the CTH of HMF to BHMF with high yield. rsc.org

Biocatalysis has emerged as a particularly promising green alternative for the synthesis of furan derivatives. nih.gov This approach utilizes whole-cell biocatalysts or isolated enzymes to carry out chemical transformations under mild and environmentally friendly conditions. nih.govnih.gov For instance, recombinant Saccharomyces cerevisiae expressing alcohol dehydrogenases has been successfully used for the synthesis of BHMF from HMF. nih.gov Similarly, a highly HMF-tolerant strain of Burkholderia contaminans has been employed for the biocatalytic reduction of HMF to BHMF. nih.gov These biocatalytic methods often operate at ambient temperatures and pressures, significantly reducing the energy consumption and potential hazards associated with traditional chemical processes.

The table below summarizes various environmentally benign synthetic routes to furan derivatives that are precursors to or include this compound.

Table 1: Environmentally Benign Synthetic Routes

| Precursor | Product | Catalyst/Biocatalyst | Reaction Conditions | Yield/Selectivity | Reference |

|---|---|---|---|---|---|

| 5-Hydroxymethylfurfural (HMF) | 2,5-Bis(hydroxymethyl)furan (BHMF) | Burkholderia contaminans NJPI-15 | 25-35°C, pH 6.0-9.0 | 95% yield (100 mM HMF) | nih.gov |

| 5-Hydroxymethylfurfural (HMF) | 2,5-Bis(hydroxymethyl)furan (BHMF) | Recombinant Saccharomyces cerevisiae | 24 h, 250 mM HMF | 94% yield, 99% selectivity | nih.gov |

| 5-Hydroxymethylfurfural (HMF) | 2,5-Bis(hydroxymethyl)furan (BHMF) | Ru/Co₃O₄ | 190°C, 6 h, Isopropanol | 82% yield | mdpi.com |

| 5-Hydroxymethylfurfural (HMF) | 2,5-Bis(hydroxymethyl)furan (BHMF) | Cu₂₀-Ru₂-PMO | 100°C, 3 h, 50 bar H₂ | up to 98% yield | ncsu.edu |

| 5-Hydroxymethylfurfural (HMF) | 2,5-Bis(hydroxymethyl)furan (BHMF) | Pt/MCM-41 | 35°C, 2 h, 0.8 MPa H₂ | 98.9% yield | ncsu.edu |

| 5-Hydroxymethylfurfural (HMF) | 2,5-Bis(hydroxymethyl)furan (BHMF) | Hf-DTMP | 130°C, 4 h, 2-butanol | 96.8% yield | rsc.org |

| 5-Hydroxymethylfurfural (HMF) | 2,5-Bis(hydroxymethyl)furan (BHMF) | 5% Ru/C | 313–343 K, 0.69–2.07 MPa H₂ | >99% yield | researchgate.net |

Atom Economy and Reaction Mass Efficiency in this compound Production

To quantitatively assess the "greenness" of a chemical process, metrics such as atom economy (AE) and reaction mass efficiency (RME) are employed. primescholars.comtamu.eduwordpress.com Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction in converting the mass of reactants into the mass of the desired product. rsc.org Reaction mass efficiency provides a more comprehensive measure by also considering the reaction yield and the stoichiometry of the reactants. tamu.edu

The primary reaction for the production of this compound is the hydrogenation of 2,5-Bis(hydroxymethyl)furan (BHMF). The balanced chemical equation for this reaction is:

C₆H₈O₃ (BHMF) + 2H₂ → C₆H₁₂O₃ (BHMTHF)

Atom Economy (AE)

The atom economy is calculated using the following formula: wordpress.com

% AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the hydrogenation of BHMF to BHMTHF:

Molecular Weight of BHMTHF (C₆H₁₂O₃) = 132.16 g/mol scbt.com

Molecular Weight of BHMF (C₆H₈O₃) = 128.12 g/mol

Molecular Weight of Hydrogen (H₂) = 2.02 g/mol

% AE = (132.16 / (128.12 + 2 * 2.02)) x 100 = (132.16 / 132.16) x 100 = 100%

Theoretically, the hydrogenation of BHMF to BHMTHF is a 100% atom-economical reaction, as all the atoms of the reactants are incorporated into the final product. This represents an ideal scenario from a green chemistry perspective.

Reaction Mass Efficiency (RME)

Reaction Mass Efficiency takes into account the actual yield of the product and the masses of all reactants used. It is calculated as: tamu.edu

RME = (Mass of Product / Total Mass of Reactants) x 100

The RME will be lower than the atom economy due to yields being less than 100% in practice. For example, if a synthesis of BHMTHF from BHMF proceeds with a 95% yield, the RME would be calculated as follows, assuming stoichiometric amounts of reactants are used:

RME = (Mass of BHMTHF produced / (Mass of BHMF used + Mass of H₂ used)) x 100 RME = ((0.95 * 132.16) / 132.16) x 100 = 95%

The RME is directly impacted by the efficiency of the catalytic system and the reaction conditions. Processes with higher yields will have a higher RME, indicating a more sustainable and economically viable process with less waste generation. The development of highly selective and active catalysts is therefore crucial for maximizing the RME of this compound production.

The table below illustrates the theoretical atom economy and a calculated reaction mass efficiency for the synthesis of this compound.

Table 2: Green Chemistry Metrics for this compound Production

| Metric | Formula | Calculation for BHMTHF Synthesis from BHMF | Result |

|---|---|---|---|

| Atom Economy (AE) | (% AE = (MW of Product / Σ MW of Reactants) x 100) | (132.16 / (128.12 + 2 * 2.02)) x 100 | 100% |

| Reaction Mass Efficiency (RME) | (Mass of Product / Total Mass of Reactants) x 100 | Assuming a 95% yield: (0.95 * 132.16) / (128.12 + 4.04) x 100 | 95% |

Stereochemical Aspects and Conformational Analysis of 2,5 Bishydroxymethyl Tetrahydrofuran

Synthesis and Isolation of Stereoisomers (cis- and trans-) of 2,5-Bishydroxymethyl Tetrahydrofuran (B95107)

The primary route to 2,5-Bishydroxymethyl Tetrahydrofuran involves the catalytic hydrogenation of 5-hydroxymethylfurfural (B1680220) (HMF), a versatile platform chemical derived from biomass. This process, however, typically results in a mixture of stereoisomers, with the cis-isomer being the predominant product. For instance, the Raney-nickel-catalyzed hydrogenation of HMF consistently yields DHMTHF rich in the cis form. acs.orgfigshare.com

Given that the properties of materials derived from DHMTHF are highly dependent on the stereoisomeric ratio, methods to obtain the pure isomers or to enrich the mixture with the trans-isomer are of significant interest. A notable strategy for altering the isomeric composition is the isomerization of the more readily available cis-DHMTHF to the trans-isomer. This can be achieved through a ruthenium-catalyzed "borrowing hydrogen" reaction. acs.orgfigshare.com This process involves the temporary removal of hydrogen from the alcohol (forming an aldehyde intermediate), which allows for epimerization at the adjacent chiral center, followed by the return of hydrogen to form the more thermodynamically stable trans product. acs.org A study demonstrated that heating cis-enriched DHMTHF in toluene (B28343) with a ruthenium catalyst can significantly shift the isomeric ratio in favor of the trans form, achieving a mixture with up to 85% trans-DHMTHF. acs.org

The isolation of the individual stereoisomers from their mixture presents a chemical challenge. A practical method involves the derivatization of the diols into their diacetate forms. After acetylation of a cis/trans mixture of DHMTHF, the trans-diacetate isomer can be selectively precipitated from a diethyl ether solution at low temperatures (e.g., -15 °C), allowing for its separation. acs.orgfigshare.com

| Catalyst | Base | cis/trans Ratio (Initial) | cis/trans Ratio (Final) | Isolated Yield |

|---|---|---|---|---|

| Ru/C | NaOtBu | 96/4 | 57/43 | 70% |

| [Ru(p-cymene)Cl₂]₂ / dppf | NaOtBu | 96/4 | 15/85 | 72% |

Conformational Preferences of the Tetrahydrofuran Ring in this compound and its Derivatives

The five-membered tetrahydrofuran (THF) ring is not planar. It adopts puckered conformations to relieve torsional strain, continuously flexing through a series of low-energy shapes in a process known as pseudorotation. The two principal conformations in this cycle are the "envelope" (or "bent," with C_s symmetry) and the "twist" (with C_2 symmetry). For the parent, unsubstituted THF, the twist conformation is generally considered to be the more stable energy minimum.

The introduction of substituents, such as the hydroxymethyl groups at the C2 and C5 positions in DHMTHF, significantly influences the conformational landscape of the ring. The bulky substituents restrict the pseudorotation and create a higher energy barrier between different conformations. The preferred conformation will be the one that minimizes steric interactions between the substituents and with the rest of the ring.

For cis-2,5-Bishydroxymethyl Tetrahydrofuran , the two hydroxymethyl groups are on the same side of the ring. This arrangement introduces considerable steric strain. The ring is likely to adopt a conformation that places these two large groups in pseudo-equatorial positions to minimize this steric clash. This would favor specific twist conformations where the substituents are maximally separated.

For trans-2,5-Bishydroxymethyl Tetrahydrofuran , the hydroxymethyl groups are on opposite sides of the ring. In this configuration, the ring can more easily adopt a conformation where both substituents occupy pseudo-equatorial positions, leading to a more stable structure compared to the cis-isomer. This difference in conformational stability and shape between the cis and trans isomers is a key determinant of their differing physical properties.

While detailed computational and spectroscopic studies specifically on the conformational preferences of DHMTHF isomers are not extensively reported, the principles of conformational analysis suggest that the trans-isomer possesses a more stable, lower-energy conformation due to the pseudo-diequatorial arrangement of its substituents, which is reflected in the properties of its derivatives.

Influence of Stereochemistry on Reactivity and Application Potentials of this compound

The distinct three-dimensional structures of cis- and trans-DHMTHF directly translate into different macroscopic properties when they are used as monomers in polymerization. The stereochemistry dictates how the polymer chains can pack, affecting characteristics such as crystallinity, thermal properties, and mechanical strength.

Research has shown a clear structure-property relationship in polyesters and polyurethanes derived from DHMTHF isomers. acs.orgfigshare.com

Crystallinity: Polyesters synthesized with a high content of the trans-DHMTHF isomer (e.g., 85% trans) exhibit higher crystallinity. acs.orgfigshare.com The linear and regular structure of the trans-isomer allows for more efficient packing of the polymer chains, leading to more ordered crystalline domains. In contrast, the bent shape of the cis-isomer disrupts chain packing, resulting in more amorphous polymers.

Mechanical Properties: The influence of stereochemistry on mechanical performance is nuanced. While high crystallinity from the trans-isomer might suggest higher strength, studies on polyurethanes (PUs) have shown that a mixed isomer composition can be advantageous. A PU synthesized from a polyester (B1180765) polyol with a cis/trans ratio of 57/43 demonstrated superior mechanical properties compared to PUs made from either cis- or trans-enriched analogues. acs.orgfigshare.com This suggests that a degree of irregularity in the polymer backbone can prevent excessive brittleness and enhance toughness.

Stiffness and Modulus: In other polymer systems, such as copolyesters of DHMTHF with 2,5-furandicarboxylic acid (FDCA), increasing the proportion of the cis-DHMTHF isomer was found to increase the stiffness, storage modulus, and hydrophobicity of the resulting materials. acs.org The less flexible, bent structure of the cis-isomer contributes to a more rigid polymer chain.

These findings underscore the critical role of stereochemistry in tuning the final properties of polymers derived from this compound, allowing for the design of bio-based materials tailored for specific applications, from flexible adhesives to rigid plastics.

| Polymer Type | DHMTHF Isomer Ratio (cis/trans) | Observed Property |

|---|---|---|

| Polyester Polyol | Low trans content | Lower crystallinity |

| Polyester Polyol | High trans content (15/85) | Higher crystallinity |

| Polyurethane (PU) | cis-enriched | Standard mechanical properties |

| Polyurethane (PU) | trans-enriched | Standard mechanical properties |

| Polyurethane (PU) | Mixed (57/43) | Superior mechanical properties |

| Copolyester (with FDCA) | High cis content | Increased stiffness, storage modulus, and hydrophobicity |

Advanced Spectroscopic and Computational Research on 2,5 Bishydroxymethyl Tetrahydrofuran

Elucidation of Molecular Structure through Advanced Spectroscopic Techniques

The definitive structure of 2,5-Bishydroxymethyl Tetrahydrofuran (B95107) is established through a combination of spectroscopic techniques that probe its atomic connectivity and functional groups. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are fundamental tools for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy is paramount for determining the carbon-hydrogen framework of the molecule.

¹H NMR spectra provide information about the chemical environment of hydrogen atoms. For BHMTHF, distinct signals are expected for the protons on the tetrahydrofuran ring (at positions 2, 3, 4, and 5) and those in the hydroxymethyl (-CH₂OH) groups. The chemical shifts, signal splitting (multiplicity), and integration values allow for the precise assignment of these protons. For instance, a patent document describing the synthesis of "THF-diol" reports the use of ¹H NMR to confirm a high-purity product (>95%). google.com

¹³C NMR spectroscopy probes the carbon skeleton. Signals corresponding to the carbon atoms of the hydroxymethyl groups and the carbons of the tetrahydrofuran ring would be observed at characteristic chemical shifts, confirming the core structure. Spectroscopic databases confirm the availability of ¹³C NMR spectra for the cis isomer of 2,5-Bishydroxymethyl Tetrahydrofuran. spectrabase.com

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of BHMTHF is characterized by a prominent broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibrations of the two hydroxyl groups. The presence of strong C-O stretching bands, typically in the 1000-1200 cm⁻¹ region, confirms the ether linkage within the tetrahydrofuran ring and the primary alcohol functionalities. udayton.edu Additional bands corresponding to C-H stretching and bending vibrations of the aliphatic ring and methylene (B1212753) groups would also be present.

Mass Spectrometry (MS) determines the molecular weight and can reveal structural information through fragmentation patterns. The molecular ion peak in the mass spectrum of BHMTHF would correspond to its molecular weight (132.16 g/mol ). scbt.com Fragmentation would likely involve the loss of water (H₂O), hydroxymethyl radicals (•CH₂OH), or cleavage of the tetrahydrofuran ring, providing further evidence for the proposed structure. GC-MS data has been used to confirm the synthesis and purity of the compound. google.com

Table 1: Spectroscopic Data Availability for this compound

| Spectroscopic Technique | Isomer | Data Type | Availability/Source |

|---|---|---|---|

| ¹³C NMR | cis | Spectrum | Available spectrabase.com |

| Mass Spectrometry (GC-MS) | Mixture of isomers | Spectrum | Available spectrabase.com |

| ¹H NMR | Mixture of isomers | Analysis Mentioned | Confirmed high purity product (>95%) google.com |

Computational Chemistry and Theoretical Studies

Computational chemistry provides deep insights into the properties of this compound that are often difficult to obtain through experimental means alone. These theoretical studies help in understanding reaction mechanisms, conformational preferences, and electronic characteristics.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms of this compound Synthesis

The primary route to this compound is the catalytic hydrogenation of 2,5-Bis(hydroxymethyl)furan (BHMF), where the furan (B31954) ring is reduced. wikipedia.org Density Functional Theory (DFT) is a powerful computational tool used to model this transformation. DFT calculations can elucidate the reaction mechanism by:

Mapping the Potential Energy Surface: DFT can calculate the energies of reactants, products, and potential transition states and intermediates along the reaction pathway. This helps in identifying the most energetically favorable route for the hydrogenation of the furan ring.

Modeling Catalyst Interaction: The hydrogenation is typically performed using metal catalysts (e.g., Ru, Pt). wikipedia.orgncsu.edu DFT can model the adsorption of BHMF onto the catalyst surface, the activation of hydrogen, and the stepwise transfer of hydrogen atoms to the furan ring.

Investigating Selectivity: In some cases, the reaction can yield different products. For example, under certain conditions, hydrogenolysis (cleavage of C-O bonds) can compete with hydrogenation. Research has shown that the selectivity towards BHMTHF can be controlled by factors such as pH. ncsu.edu DFT calculations can help explain these observations by comparing the activation barriers for the competing reaction pathways, providing a rationale for the observed product distribution.

Molecular Dynamics (MD) Simulations for Conformational Analysis of this compound

This compound is a flexible molecule. The tetrahydrofuran ring itself is not planar and exists in various puckered conformations (envelope and twist forms). Furthermore, the two hydroxymethyl groups can rotate around the C-C single bonds. Molecular Dynamics (MD) simulations are employed to explore this conformational landscape. researchgate.net

MD simulations model the atomic motions of a molecule over time by solving Newton's equations of motion. osti.govrsc.org For BHMTHF, an MD simulation would reveal:

Ring Puckering Dynamics: The simulation would show the dynamic interconversion between different puckered conformations of the tetrahydrofuran ring and identify the most stable forms.

Side-Chain Orientations: The simulation tracks the rotation of the two -CH₂OH groups, identifying preferred orientations (rotamers) and the energy barriers between them. These orientations can be influenced by intramolecular hydrogen bonding between the hydroxyl groups and the ether oxygen of the ring.

Solvent Effects: By including solvent molecules in the simulation, MD can study how interactions with the solvent (e.g., water or an organic solvent) influence the conformational preferences of BHMTHF. osti.gov

By analyzing the simulation trajectory, a statistical distribution of conformations can be obtained, highlighting the most populated and thus energetically favorable shapes of the molecule in a given environment.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions of this compound

Quantum chemical calculations, including both ab initio methods and DFT, are used to investigate the electronic structure of a molecule, which in turn governs its reactivity. researchgate.net For this compound, these calculations can predict key electronic properties.

Charge Distribution: These methods can calculate the partial atomic charges on each atom, identifying the most electron-rich and electron-poor sites. The oxygen atoms of the hydroxyl groups and the ether linkage are expected to be the most electronegative sites, while the adjacent carbon and hydrogen atoms will be electropositive. This information is crucial for predicting how the molecule will interact with other reagents.

Frontier Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) helps predict reactivity. The HOMO location indicates where the molecule is most likely to act as an electron donor (nucleophile), while the LUMO location indicates the most likely site for electron acceptance (electrophile). For BHMTHF, the HOMO is likely to be localized on the oxygen atoms, indicating the nucleophilic nature of the hydroxyl groups, which is central to its use in polymerization reactions.

Reactivity Indices: Quantum chemical calculations can provide quantitative descriptors of reactivity. For example, the reactivity of the two primary hydroxyl groups in esterification or urethane (B1682113) formation reactions can be compared to that of other diols, aiding in the design of polymerization processes. rsc.org

These theoretical predictions complement experimental findings, providing a comprehensive, atom-level understanding of the chemical nature of this compound.

Derivatization and Advanced Chemical Transformations of 2,5 Bishydroxymethyl Tetrahydrofuran

Etherification Reactions of 2,5-Bishydroxymethyl Tetrahydrofuran (B95107)

Detailed research specifically documenting the etherification of the two hydroxyl groups of 2,5-bishydroxymethyl tetrahydrofuran is not extensively available in the reviewed scientific literature. However, the synthesis of ethers from related tetrahydrofuran-based alcohols, such as tetrahydrofurfuryl alcohol, has been reported. For instance, bis(tetrahydrofurfuryl) ether has been synthesized from tetrahydrofurfuryl alcohol via an intermediate methanesulfonate, which acts as an efficient leaving group for an SN2 reaction. nih.gov This general principle of converting alcohols to better leaving groups or reacting their corresponding alkoxides with alkyl halides represents a standard chemical pathway that could theoretically be applied to BHMTHF to produce bis-ethers.

Esterification Reactions Involving this compound

The most significant application of this compound in chemical transformations is its use as a diol monomer in polycondensation reactions to synthesize bio-based polyesters. nbinno.com The stable cyclic ether structure of BHMTHF enhances the glass transition temperature (Tg), thermal stability, and mechanical strength of the resulting polymers compared to linear aliphatic diols. bohrium.comrsc.org

In a comprehensive study, BHMTHF (referred to as THFDM) was subjected to melt polycondensation with four different dicarboxylic acids: two aliphatic (1,4-succinic acid and 1,6-hexanedioic acid) and two aromatic (terephthalic acid and 2,5-furandicarboxylic acid, FDCA). bohrium.comrsc.org The research found that the reactivity of BHMTHF was lower than that of linear diols like 1,4-butanediol but that its rigid ring structure was highly beneficial for the final properties of the polyesters. rsc.org Polyesters based on BHMTHF and aromatic diacids, in particular, exhibited high glass transition temperatures, making them promising candidates for novel bio-based plastics. rsc.org

The properties of these BHMTHF-based homopolyesters are summarized in the table below.

Data sourced from Wei et al., Polymer Chemistry. rsc.org

Furthermore, BHMTHF has been used as a co-monomer with ethylene (B1197577) glycol and terephthalic acid to create novel copolyesters, poly(ethylene-co-tetrahydrofurandimethanol terephthalate) (PEFTs). nih.gov The incorporation of the BHMTHF unit was found to decrease crystallinity and tensile strength but improve spinning performance compared to standard PET, suggesting potential applications in hydrophobic nanofiber and filter films. nih.gov

Ring-Opening Reactions and Subsequent Transformations of this compound

The tetrahydrofuran ring is a stable five-membered cyclic ether and is significantly less strained than three-membered epoxides, making it generally resistant to ring-opening reactions except under harsh acidic conditions. libretexts.org Specific studies detailing the ring-opening of the BHMTHF molecule itself are not prominent in the surveyed literature. Research in this area tends to focus on the ring-opening of its furan-based precursor, 2,5-bis(hydroxymethyl)furan, or other derivatives like tetrahydrofuran-2,5-dicarboxylic acid. researchgate.netrsc.org For instance, the catalytic ring-opening of tetrahydrofuran-2,5-dicarboxylic acid has been explored as a pathway to produce adipic acid. rsc.org While this demonstrates that the tetrahydrofuran ring in a 2,5-disubstituted derivative can be opened, specific methodologies and resulting products from the ring-opening of BHMTHF remain an area with limited documentation.

Novel Synthetic Pathways for Complex Molecules Utilizing this compound as a Precursor

The defined stereochemistry of this compound makes it an excellent chiral building block for the synthesis of complex, functional molecules. A prime example is its use in the synthesis of stereoisomeric crown ethers. acs.orgacs.org

Crown ethers are macrocyclic polyethers known for their ability to selectively bind cations based on the size of their central cavity. jetir.org Researchers have synthesized a series of novel crown ethers by reacting either the cis- or trans-isomer of BHMTHF with oligoethylene glycol ditosylates. This Williamson ether synthesis-type reaction utilizes the two primary hydroxyl groups of BHMTHF to form the macrocyclic structure. The stereochemistry of the BHMTHF unit (cis or trans) is preserved in the final crown ether, allowing for the creation of host molecules with distinct three-dimensional shapes. These BHMTHF-derived crown ethers have been studied for their ability to selectively transport alkali metal cations through liquid membranes. acs.orgacs.org This application highlights the utility of BHMTHF not just as a monomer for polymers, but as a sophisticated precursor for creating functional supramolecular structures. researchgate.net

Applications of 2,5 Bishydroxymethyl Tetrahydrofuran in Materials Science and Polymer Chemistry

Monomer for the Synthesis of Biobased Polyesters

2,5-Bishydroxymethyl Tetrahydrofuran (B95107) serves as a valuable monomer for producing biobased polyesters, offering an alternative to petroleum-derived diols. Its incorporation into polyester (B1180765) backbones influences the final properties of the material. Early research into polyesters derived from tetrahydrofuran nuclei noted that using BHMTHF was most effectively done via solution polymerization due to the sensitivity of the monomers to oxygen at high temperatures. acs.org It was also observed that the stereochemistry of the BHMTHF monomer, specifically the cis or trans configuration, impacts the polymer's characteristics, with the all-cis configuration resulting in the polymer with the lowest glass transition temperature. acs.org

More recent studies have focused on creating copolyesters by integrating BHMTHF with conventional monomers. For instance, a series of copolyesters, named PEFTs, were synthesized using BHMTHF, terephthalic acid (TPA), and ethylene (B1197577) glycol (EG). nih.gov This approach allows for the modification of traditional polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET) to alter their properties and introduce bio-based content. nih.gov

While enzymatic polymerization is a significant green chemistry route for polyester synthesis, research has predominantly focused on its furan-based precursor, 2,5-bis(hydroxymethyl)furan (BHMF). nih.govresearchgate.net The enzymatic polymerization of BHMF with various diacid ethyl esters using Candida antarctica Lipase B (CALB) has been successfully demonstrated, yielding novel biobased furan (B31954) polyesters. nih.govresearchgate.netbohrium.com This enzymatic approach is noted for producing polymers for applications like tissue engineering without toxic residuals. researchgate.net

However, specific studies detailing the enzymatic polymerization of 2,5-Bishydroxymethyl Tetrahydrofuran are not prominent in the existing literature. The bulk of enzymatic research has centered on the rigid, aromatic-like furan structure of BHMF rather than the flexible, saturated ring of BHMTHF. nih.govresearchgate.net

The incorporation of BHMTHF into polyester chains is a key strategy for tailoring the thermal and rheological properties of the resulting materials. In copolyesters of BHMTHF, TPA, and EG (PEFTs), the BHMTHF content directly influences the material's behavior. nih.gov As the proportion of BHMTHF increases, the regularity of the molecular chains is disrupted, which leads to a decrease in crystallinity, melting temperature (Tm), and tensile strength. nih.gov Conversely, the thermal stability and glass transition temperature (Tg) remain relatively stable across different compositions. nih.gov

Rheological tests on these copolyesters indicate that they exhibit significant shear-thinning behavior, a property that is important for polymer processing. nih.gov The ability to spin these copolyesters into nanofibers has also been explored, with findings suggesting that PEFTs possess excellent spinnability, potentially superior to that of PET. nih.gov The resulting nanofiber films show good hydrophobicity and porosity, making them potentially valuable for manufacturing hydrophobic filters and films. nih.gov

| Property | Observation with Increasing BHMTHF Content | Reference |

|---|---|---|

| Crystallization | Gradually decreases | nih.gov |

| Melting Temperature (Tm) | Gradually decreases | nih.gov |

| Tensile Strength | Gradually decreases | nih.gov |

| Thermal Stability | Remains stable | nih.gov |

| Glass Transition Temperature (Tg) | Remains stable | nih.gov |

| Rheology | Exhibits significant shear thinning | nih.gov |

The biodegradability of polyesters is a critical feature for sustainable materials, and it can be tuned by adjusting the polymer's building blocks. rsc.org While many homo-polyesters derived from the related bio-based monomer 2,5-furandicarboxylic acid (FDCA) lack biodegradability, introducing monomers like adipic acid or succinic acid can impart this property. mdpi.com

Specific biodegradability tests on polyesters derived from BHMTHF's furan-based precursor, BHMF, have shown that they do possess a biodegradable character. rsc.org The rate of biodegradation in these BHMF-based polyesters was found to be related to the length of the aliphatic segments in the polymer chain. rsc.org However, detailed biodegradability studies focusing specifically on polyesters synthesized with 2,5-Bishydroxymethyl Tetrahydrofuran are not widely reported. The introduction of the flexible ether linkages in the BHMTHF ring is theoretically expected to enhance susceptibility to hydrolysis and biodegradation compared to more rigid aromatic or furanic structures. rsc.org

Precursor for Polycarbonates and Polyurethanes

As a diol, this compound is a suitable precursor for the synthesis of other important classes of polymers, such as polycarbonates and polyurethanes. wikipedia.orgnih.gov The two hydroxyl groups can react with phosgene (B1210022) derivatives or diisocyanates to form the respective polymer linkages. The use of BHMTHF in polyurethane foams has been noted as a specific application. wikipedia.org

The thermal stability of the monomer is a critical factor during polymerization. While its precursor, BHMF, shows limited thermal stability and is prone to side reactions at elevated temperatures, the hydrogenated BHMTHF ring is more stable. acs.orgacs.orgnih.gov This enhanced stability makes BHMTHF a more robust monomer for the melt polymerization conditions often used to produce polyurethanes and polycarbonates.

Development of Plasticizers and Other Additives from this compound

Beyond its role as a monomer, BHMTHF is a building block for functional additives used in polymer formulations. Esters derived from this compound have been developed and patented for use as plasticizers, particularly for polyvinyl chloride (PVC). google.com These BHMTHF-based plasticizers are noted for having low dissolution temperatures and excellent gelling properties when used in PVC plastisols. google.com Their performance in this regard is reported to be superior to that of the corresponding esters of 2,5-furandicarboxylic acid or conventional phthalates. google.com This is a surprising finding, as hydrogenated versions of phthalate (B1215562) plasticizers typically exhibit higher, not lower, dissolution temperatures than their unsaturated counterparts. google.com

The development of such bio-based plasticizers is a significant step toward replacing traditional petroleum-derived additives like phthalates, which are under scrutiny. researchgate.net The diesters of BHMTHF represent an attractive class of renewable additives for enhancing the flexibility and workability of polymers like PVC. google.com

| Property | Advantage | Reference |

|---|---|---|

| Gelling Properties | Excellent | google.com |

| Dissolution Temperature | Lower than corresponding furan-dicarboxylate or phthalate esters | google.com |

| Source | Bio-based and renewable | google.com |

Biological and Biomedical Research Applications of 2,5 Bishydroxymethyl Tetrahydrofuran

Building Block for Nucleoside Derivatives

Nucleoside analogues are a cornerstone of antiviral and anticancer therapies. These molecules mimic the natural building blocks of DNA and RNA, thereby interfering with the replication processes of viruses and cancer cells. The tetrahydrofuran (B95107) ring of 2,5-Bishydroxymethyl Tetrahydrofuran serves as a stable and flexible scaffold that can mimic the furanose sugar moiety of natural nucleosides.

Research into structurally related anhydrohexitol nucleosides has demonstrated the potential of using six-membered carbohydrate mimics in the design of antiviral agents. For instance, the synthesis of 1,5-anhydrohexitol nucleosides has been described where the heterocyclic bases are coupled to the anhydrohexitol backbone. nih.gov These analogues have shown selective activity against various herpes viruses, including herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2). nih.gov The antiviral activity of these compounds is often dependent on their phosphorylation by viral-specific enzymes, such as thymidine kinase, which highlights the targeted nature of these therapeutic approaches. nih.gov

The synthesis of nucleoside derivatives from this compound would likely involve a multi-step process. Initially, the hydroxyl groups of the starting material would be appropriately protected. Subsequently, activation of the C2 or C5 position of the tetrahydrofuran ring would allow for the stereoselective introduction of a nucleobase. Final deprotection steps would then yield the target nucleoside analogue. The flexibility in modifying both the tetrahydrofuran scaffold and the attached nucleobase allows for the creation of a diverse library of compounds for biological screening.

Table 1: Examples of Antiviral Activity of Anhydrohexitol Nucleoside Analogues

| Compound | Virus Target | Activity Concentration | Citation |

| 1,5-anhydro-2,3-dideoxy-2-(5-iodouracil-1-yl)-D-arabino-hexitol | HSV-1, HSV-2 | 0.07 µg/mL | nih.gov |

| 1,5-anhydro-2,3-dideoxy-2-(cytosin-1-yl)-D-arabino-hexitol | HSV-1, HSV-2, CMV, VZV | Below cytotoxicity | nih.gov |

| 1,5-anhydro-2,3-dideoxy-2-(guanin-1-yl)-D-arabino-hexitol | HSV-1, HSV-2, CMV, VZV | Below cytotoxicity | nih.gov |

| 1,5-Anhydro-2,3-dideoxy-D-ribohexitol cytosine congener | HSV-1, HSV-2 | Moderate and selective | nih.govacs.org |

Note: CMV (Cytomegalovirus), VZV (Varicella-Zoster Virus). Data is illustrative of the potential of anhydrohexitol scaffolds.

Role in the Synthesis of Complex Drug Molecules and Therapeutic Agents

The tetrahydrofuran motif is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic drugs. rsc.org Its presence can influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as solubility, metabolic stability, and binding affinity to biological targets.

A prominent example of the importance of the tetrahydrofuran moiety is found in the development of HIV-1 protease inhibitors. The bis-tetrahydrofuran (bis-THF) ligand is a key component of the potent antiretroviral drug Darunavir. purdue.edunih.govnih.gov This bicyclic ligand fits snugly into the S2 subsite of the HIV-1 protease active site, forming crucial hydrogen bonds and van der Waals interactions with the enzyme's backbone. rsc.org The synthesis of Darunavir and its analogues often involves the preparation of a chiral bis-THF alcohol intermediate. mdpi.com

While not a direct precursor, the structure of this compound provides a conceptual blueprint for the design of novel P2 ligands for HIV-1 protease inhibitors. The two hydroxymethyl groups offer points for further chemical modification, allowing for the introduction of various functional groups to optimize binding interactions with the protease enzyme. The synthesis of such complex molecules would involve stereoselective methods to control the chirality of the tetrahydrofuran ring and its substituents, which is critical for potent biological activity. purdue.edunih.gov

Research into Cytotoxicity and Cell Growth Inhibition of this compound Derivatives

The evaluation of the cytotoxic potential of new chemical entities is a critical step in the drug discovery process. Research into the biological effects of tetrahydrofuran-containing molecules has revealed a range of activities, from potent antitumor properties to cellular toxicity.

Furthermore, studies on carbocyclic nucleoside analogues with a bis-(hydroxymethyl)-cyclopentane core, a structure bearing resemblance to this compound, have been conducted to assess their antiviral and cytostatic activities. bohrium.comresearchgate.net While the specific compounds synthesized in that study did not show significant antiviral or antitumoral activity at subtoxic concentrations, the research highlights the ongoing interest in exploring such scaffolds for therapeutic potential. bohrium.com The cytotoxic properties of these and other nucleoside analogues are often evaluated against a panel of human tumor cell lines. semanticscholar.org

Table 2: Cytotoxic Activity of a Tetrahydrofuran Analog of FR901464

| Cell Line | GI50 (µM) | Citation |

| Cancer Cells | Low micromolar | nih.govnih.gov |

| Note: GI50 is the concentration required to inhibit cell growth by 50%. |

The investigation into the cytotoxicity and cell growth inhibition of derivatives of this compound is an active area of research. By systematically modifying the core structure and evaluating the biological activity of the resulting compounds, scientists aim to identify novel therapeutic agents with potent and selective effects against cancer and other diseases.

Future Research Directions and Challenges

Development of Novel and Highly Efficient Catalysts for 2,5-Bishydroxymethyl Tetrahydrofuran (B95107) Production

The efficient synthesis of BHMTHF from HMF is a two-step hydrogenation process: the reduction of the aldehyde group to form 2,5-Bis(hydroxymethyl)furan (BHMF) and the subsequent hydrogenation of the furan (B31954) ring. wikipedia.org The development of catalysts that can perform this transformation selectively and efficiently under mild conditions is a primary research focus.

Noble metal catalysts, including those based on Ruthenium (Ru), Platinum (Pt), and Palladium (Pd), have demonstrated high activity. nih.govbohrium.com For instance, Ru-based catalysts are noted for their effectiveness in hydrogenating the furan ring. nih.govncsu.edu A cationic ruthenium zeolite catalyst has been used to convert BHMF to BHMTHF with a 92% yield. prepchem.com However, the high cost and limited availability of noble metals are significant drawbacks for large-scale industrial applications. rsc.org

Consequently, research is increasingly directed towards developing catalysts based on non-noble, earth-abundant metals such as Nickel (Ni), Cobalt (Co), and Copper (Cu). nih.govrsc.org While promising, these catalysts often face challenges in balancing activity and selectivity, sometimes requiring harsh reaction conditions. rsc.org A significant breakthrough has been reported with Ni-Ga intermetallic catalysts, which achieved a 98.4% yield of BHMF under relatively mild conditions, outperforming many non-noble metal catalysts. rsc.org Another challenge is catalyst stability and recyclability, which are critical for cost-effective industrial processes. nih.gov

Biocatalysis presents an environmentally benign alternative to thermocatalytic methods. lu.se The use of whole-cell biocatalysts, such as recombinant Saccharomyces cerevisiae or strains like Burkholderia contaminans NJPI-15, can achieve high selectivity for the reduction of HMF to BHMF under mild conditions. nih.govfrontiersin.org Future work in this area will likely focus on identifying or engineering more robust enzymes and microbial strains that can tolerate higher substrate concentrations and efficiently catalyze the complete hydrogenation to BHMTHF. frontiersin.org

Table 1: Performance of Various Catalytic Systems in the Hydrogenation of HMF and its Derivatives

| Catalyst | Substrate | Product | Yield (%) | Reaction Conditions | Source(s) |

|---|---|---|---|---|---|

| Cationic Ruthenium Zeolite | 2,5-Bis(hydroxymethyl)furan | 2,5-Bishydroxymethyl Tetrahydrofuran | 92 | 30-82°C, 3500 psig H₂ | prepchem.com |

| Ni-Ga Intermetallic | 5-Hydroxymethylfurfural (B1680220) | 2,5-Bis(hydroxymethyl)furan | 98.4 | Mild conditions | rsc.org |

| Ru/MgO-ZrO₂ | 5-Hydroxymethylfurfural | 2,5-Bis(hydroxymethyl)furan | 94 | 130°C, 400 psi H₂ | ncsu.edu |

| 0.1% Pt/CeO₂-ZrO₂ | 5-Hydroxymethylfurfural | 2,5-Bis(hydroxymethyl)furan | 97 | 170°C, 1 MPa H₂ | bohrium.com |

| Recombinant S. cerevisiae | 5-Hydroxymethylfurfural | 2,5-Bis(hydroxymethyl)furan | 94 | 24 h, 250 mM substrate | nih.govresearchgate.net |

| B. contaminans NJPI-15 | 5-Hydroxymethylfurfural | 2,5-Bis(hydroxymethyl)furan | 93.7 | Fed-batch, 48 h | frontiersin.org |

Exploration of Untapped Reaction Pathways and Cascade Processes

Catalytic transfer hydrogenation (CTH) is another promising avenue. ncsu.eduresearchgate.net This method uses hydrogen donor molecules like alcohols instead of high-pressure molecular hydrogen, which can enhance safety and reduce infrastructure costs. Research has shown that a copper-oxide catalyst can achieve high selectivity for BHMF from HMF using ethanol (B145695) as a hydrogen source. researchgate.net Extending this approach to the subsequent furan ring hydrogenation to produce BHMTHF is a logical next step.

The direct electrochemical or photocatalytic reduction of HMF to BHMTHF represents a frontier in green chemistry. These methods could operate at ambient temperature and pressure, powered by renewable electricity or solar energy, further minimizing the environmental footprint of BHMTHF production.

Integration of this compound into Advanced Biorefinery Concepts

The production of BHMTHF is intrinsically linked to the biorefinery concept, where lignocellulosic biomass is converted into a spectrum of value-added chemicals and fuels. nih.govresearchgate.net HMF is considered a cornerstone platform chemical derived from the dehydration of C6 sugars found in cellulose (B213188) and hemicellulose. frontiersin.orgnih.govdigitellinc.com BHMTHF is a direct downstream product of HMF, positioning it as a key second-generation, bio-based chemical. nih.gov

Future biorefineries will need to be highly integrated systems to be economically viable. Research should focus on optimizing the entire value chain, from biomass pretreatment and saccharification to the catalytic conversion of sugars to HMF and its subsequent transformation into BHMTHF. lu.se This includes developing robust catalysts that can function effectively in complex, crude biomass streams, thereby avoiding costly separation and purification steps. The co-production of BHMTHF alongside other valuable HMF derivatives, such as 2,5-furandicarboxylic acid (FDCA), could enhance the economic feasibility of the entire biorefinery operation. lu.se

Expanding the Scope of Applications in Emerging Technologies

While BHMTHF is known to be useful in the synthesis of polymers like polyesters and polyurethanes, its full application potential remains largely untapped. wikipedia.orgchemicalbook.com Its structural features—a stable, non-aromatic tetrahydrofuran ring and two primary hydroxyl groups—confer properties that can be advantageous compared to its furan-based precursor, BHMF, such as improved thermal and chemical stability. lu.senih.gov

Future research should systematically explore its use as a monomer in a wider range of polymerization reactions. This includes its potential in producing polycarbonates and specialty elastomers with unique properties. The saturated THF backbone, compared to the furan ring, may lead to polymers with greater flexibility, lower glass transition temperatures, and improved UV stability.

Beyond polymers, BHMTHF is a promising building block for the synthesis of novel small molecules. chemicalbook.com Its chirality and defined stereochemistry make it a valuable precursor for nucleoside analogues and other pharmaceutically relevant compounds. chemicalbook.comgoogle.com Furthermore, its diol functionality allows for its conversion into other useful intermediates, such as 2,5-bis(aminomethyl) tetrahydrofuran, which can be used as a curing agent for epoxy resins. google.com Other potential applications that warrant investigation include its use as a green solvent, a humectant, or a component in the formulation of novel surfactants and plasticizers. google.com

Addressing Scalability and Industrial Implementation Challenges in this compound Synthesis

For BHMTHF to become a true commodity chemical, significant challenges related to scalability and industrial implementation must be overcome. A primary hurdle is the cost-effective and scalable production of its precursor, HMF. digitellinc.com Issues with HMF's stability and its high solubility in water complicate its extraction and purification from aqueous reaction media. researchgate.netdigitellinc.com

The hydrogenation process itself presents challenges. Many existing lab-scale procedures for BHMTHF synthesis rely on high-pressure hydrogen and high temperatures, which are energy-intensive and require significant capital investment for industrial-scale reactors. google.com Catalyst deactivation over time is another major concern that impacts process economics.

Furthermore, efficient and scalable methods for purifying BHMTHF from the final reaction mixture are needed. The development of low-energy separation techniques, such as melt crystallization or advanced distillation methods, will be crucial. researchgate.netgoogle.com For biocatalytic routes, challenges include the low volumetric productivity due to substrate and product inhibition of the microbial cells. frontiersin.org Overcoming this requires the development of highly tolerant microbial strains and efficient process strategies, such as fed-batch or continuous fermentation systems, to achieve industrially relevant product concentrations. frontiersin.org

Q & A

Q. What are the key physicochemical properties of BHMTF relevant to experimental design?

BHMTF (C₆H₁₂O₃) has a molecular weight of 132.16 g/mol and exhibits a boiling point of 261.6°C at 760 mmHg. Its density at 20°C is 1.130±0.06 g/cm³, with a low melting point (<-50°C) and a flash point of 112.0±17.6°C. The compound is hygroscopic, light-sensitive, and exists as a colorless to pale yellow viscous liquid. Solubility is limited in polar solvents like methanol and ethyl acetate. These properties necessitate storage in sealed, dry conditions at 2–8°C to prevent degradation .

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₂O₃ |

| Density (20°C) | 1.130±0.06 g/cm³ |

| Boiling Point | 261.6°C (760 mmHg) |

| Flash Point | 112.0±17.6°C |

| Solubility | Miscible in methanol, ethyl acetate |

Q. What synthetic routes are commonly employed for BHMTF preparation in academic research?

BHMTF is synthesized via catalytic hydrogenation of biomass-derived 5-hydroxymethylfurfural (HMF). A two-step process involves:

- Step 1 : Selective hydrogenation of HMF to 2,5-bis(hydroxymethyl)furan (BHMF) using Pd-based catalysts in aqueous or organic media.

- Step 2 : Further hydrogenation of the furan ring in BHMF to BHMTF under elevated H₂ pressure (e.g., 50 bar) and temperatures (~493 K). Optimized conditions (e.g., Pd/ZnO/ZrO₂ catalysts) yield >80% selectivity for BHMTF .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- NMR Spectroscopy : ¹H/¹³C NMR identifies hydroxyl and methylene groups (δ 3.5–4.0 ppm for hydroxymethyl protons).

- X-ray Diffraction (XRD) : Resolves crystalline structure and confirms stereochemistry (e.g., cis/trans isomerism).

- HPLC-UV/IR : Quantifies purity and detects byproducts like unreacted BHMF or ring-opened derivatives .

Advanced Research Questions

Q. How can catalytic systems be optimized to mitigate competing side reactions during BHMTF synthesis?

Competing pathways (e.g., over-hydrogenation to tetrahydrofuran-diols or decarbonylation) are minimized by:

- Catalyst Design : Bimetallic Pd-Fe or Pd-Zn alloys enhance furan ring hydrogenation selectivity while suppressing C–O bond cleavage .

- Solvent Effects : Neutral aqueous media reduce acid-catalyzed side reactions (e.g., etherification).

- Kinetic Control : Lower temperatures (473–503 K) and moderate H₂ pressures (30–50 bar) favor BHMTF formation over degradation .

Q. What factors influence BHMTF stability during storage, and how can degradation be prevented?

BHMTF degrades via oxidation or hydrolysis due to its hygroscopic nature and light sensitivity. Mitigation strategies include:

Q. How can reaction byproducts be systematically characterized in BHMTF synthesis?

Advanced workflows combine:

- Solid-Phase Extraction (SPE) : HLB cartridges isolate polar byproducts (e.g., residual HMF or levulinic acid) from aqueous reaction mixtures .

- LC-MS/MS : High-resolution mass spectrometry identifies intermediates (e.g., [M+H]⁺ ions for dihydroxyhexane derivatives).

- Thermogravimetric Analysis (TGA) : Quantifies thermal decomposition products during catalyst recycling studies .

Methodological Considerations

- Contradictions in Data : reports high BHMTF selectivity (>80%) under mild conditions, while notes lower yields (46%) in similar systems. This discrepancy highlights the need for precise control of catalyst composition (e.g., Cu/ZnO ratios) and solvent pH .

- Structural Insights : XRD data from –3 (for analogous tetrahydrofuran derivatives) suggests that steric hindrance from substituents (e.g., phenyl groups) impacts BHMTF’s conformational stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.